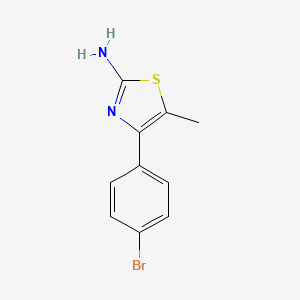

3-(4-Bromophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

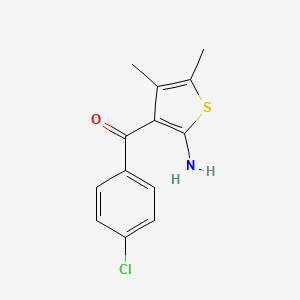

The synthesis of 3-(4-Bromophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole and related derivatives typically involves the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives. A notable method includes the reaction of 2-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole with primary amines, a process that allows for the introduction of various substituents into the 1,2,4-oxadiazole ring, thereby modifying its properties and potential biological activities (Kaneria et al., 2016).

Molecular Structure Analysis

The structure of 3-(4-Bromophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole derivatives has been elucidated using various spectroscopic techniques, including NMR, IR, and mass spectrometry. These studies confirm the presence of the 1,2,4-oxadiazole ring and provide detailed insights into the molecular arrangement and electronic configuration, essential for understanding the compound's reactivity and interaction with biological targets (Ustabaş et al., 2020).

Chemical Reactions and Properties

3-(4-Bromophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including nucleophilic substitution, due to the presence of the bromophenyl group. This reactivity enables the synthesis of a wide range of derivatives with potential biological and material applications. The oxadiazole ring itself is a site for further chemical modifications, which can alter the compound's electronic properties and biological activity (Gul et al., 2017).

Physical Properties Analysis

The physical properties of 3-(4-Bromophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole derivatives, such as solubility, melting point, and crystallinity, depend on the nature of the substituents attached to the oxadiazole ring. These properties are crucial for the compound's application in material science and drug formulation. Studies on the UV absorption and photoluminescent properties of these derivatives indicate their potential use in organic optical materials and as fluorescence probes (Liu Yu et al., 2006).

Chemical Properties Analysis

The chemical properties of 3-(4-Bromophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole, including its reactivity towards different chemical reagents, stability under various conditions, and its behavior in chemical synthesis, are essential for its application in medicinal chemistry and material science. The oxadiazole ring is known for its electron-withdrawing nature, which influences the compound's reactivity and interaction with biological molecules, potentially leading to various biological activities (Kudelko et al., 2015).

Aplicaciones Científicas De Investigación

Antimicrobial Activities

- Synthesis and Characterization of Antimicrobial Agents : A study synthesized and characterized novel 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol derivatives, which were screened for antimicrobial activity against various bacterial and fungal strains (Kaneria et al., 2016).

Photophysical and Optoelectronic Properties

- Photophysical and Computational Studies : Research on the photophysical properties of thiophene substituted 1,3,4-oxadiazole derivatives highlighted their potential in photonic, sensor, and optoelectronic devices (Naik et al., 2019).

Synthesis of Novel Derivatives

- Development of Novel Compounds : Several studies have focused on the synthesis of new derivatives involving 1,3,4-oxadiazole, exploring their potential in various applications such as antiviral agents, anticancer activities, and corrosion inhibition properties. For example, the synthesis of thiophene-based π-conjugated polymers containing oxadiazole moieties was investigated for their application in organic photovoltaics (Higashihara et al., 2012).

Other Notable Studies

- Evaluation of Anticancer Properties : Research on novel derivatives of 1,3,4-oxadiazoles containing a 5-phenyl thiophene moiety explored their anticancer properties (Adimule et al., 2014).

- Studies on Insecticidal Activity : The synthesis and evaluation of anthranilic diamides analogs containing 1,3,4-oxadiazole rings revealed their insecticidal activities against certain pests (Qi et al., 2014).

Direcciones Futuras

The future directions for research on 3-(4-Bromophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole and its derivatives could involve further exploration of their synthesis, characterization, and potential applications. For instance, a study on the advances in the chemistry of 2,4,6-tri(thiophen-2-yl)-1,3,5-triazine, a compound with a similar structure, suggests that new dimensions could be explored in thienyl-triazine chemistry .

Propiedades

IUPAC Name |

3-(4-bromophenyl)-5-thiophen-2-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrN2OS/c13-9-5-3-8(4-6-9)11-14-12(16-15-11)10-2-1-7-17-10/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRPAZLXMPZUEMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC(=NO2)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353655 |

Source

|

| Record name | 3-(4-bromophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole | |

CAS RN |

330459-34-2 |

Source

|

| Record name | 3-(4-bromophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,5-Triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1269534.png)

![1H-Benzo[d]imidazole-2-carboxamide](/img/structure/B1269541.png)

![4-amino-1-[(2R,4S,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B1269543.png)